(R)-ethyl 2-acetamido-3-(acetylthio)propanoate
CAS No.: 19547-89-8
Cat. No.: VC21025016
Molecular Formula: C9H15NO4S
Molecular Weight: 233.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19547-89-8 |
---|---|
Molecular Formula | C9H15NO4S |
Molecular Weight | 233.29 g/mol |
IUPAC Name | ethyl (2R)-2-acetamido-3-acetylsulfanylpropanoate |
Standard InChI | InChI=1S/C9H15NO4S/c1-4-14-9(13)8(10-6(2)11)5-15-7(3)12/h8H,4-5H2,1-3H3,(H,10,11)/t8-/m0/s1 |
Standard InChI Key | QKVURBLPSBAOFS-QMMMGPOBSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CSC(=O)C)NC(=O)C |
SMILES | CCOC(=O)C(CSC(=O)C)NC(=O)C |
Canonical SMILES | CCOC(=O)C(CSC(=O)C)NC(=O)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
(R)-Ethyl 2-acetamido-3-(acetylthio)propanoate is an organic compound that belongs to the family of amino acid derivatives, specifically modified cysteine compounds. The compound has several key identifiers that help distinguish it in chemical databases and literature:
Parameter | Information |
---|---|
CAS Number | 19547-89-8 |
Molecular Formula | C9H15NO4S |
Molecular Weight | 233.29 g/mol |
IUPAC Name | Ethyl (2R)-2-acetamido-3-acetylsulfanylpropanoate |
Standard InChIKey | QKVURBLPSBAOFS-QMMMGPOBSA-N |
Synonyms | DACE compound, S,N-diacetylcysteine ethyl ester, S,N-diacetylcysteine monoethyl ester |
The compound is characterized by its stereochemistry, with the (R) configuration at the C2 position indicating its specific three-dimensional arrangement.
Structural Features
The chemical structure of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate contains several functional groups that contribute to its chemical behavior:
-
An ethyl ester group (-COOC2H5) at one end of the molecule
-
An acetamido group (-NHCOCH3) at the central carbon
-
An acetylthio moiety (-SCO-CH3) attached to a methylene group
The presence of these functional groups creates a chemically versatile molecule with multiple reaction sites, making it valuable for various synthetic applications.
Physical and Chemical Properties
Physical Characteristics
The physical properties of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate are important for its handling, storage, and application in research settings. While specific data on the ethyl ester variant is limited in the search results, we can note the following:
Property | Value |
---|---|
Physical State | Crystalline solid (inferred from related compounds) |
Molecular Weight | 233.29 g/mol |
SMILES Notation | CCOC(=O)C@HNC(=O)C |
The compound is expected to be soluble in common organic solvents like dichloromethane, methanol, and ethyl acetate, based on its functional groups and the properties of related compounds.
Chemical Reactivity
The chemical reactivity of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate is largely determined by its functional groups:
-
The ethyl ester group is susceptible to hydrolysis under basic or acidic conditions
-
The acetylthio group can undergo hydrolysis to release the free thiol
-
The acetamido group provides protection for the amino functionality
These reactive sites make the compound useful in various chemical transformations and contribute to its value as a synthetic intermediate.
Synthesis and Preparation
Synthetic Routes
While the search results don't provide direct synthesis methods for (R)-ethyl 2-acetamido-3-(acetylthio)propanoate, we can infer potential synthetic routes based on the preparation of related compounds. One probable synthetic pathway would involve:
-
Starting with (R)-cysteine or N-acetyl-(R)-cysteine
-
Esterification of the carboxylic acid group with ethanol using thionyl chloride or other esterification agents
-
Acetylation of the thiol group using acetyl chloride in the presence of a base such as triethylamine
This synthetic approach is similar to the method described for the preparation of the methyl ester analogue (methyl 2-acetamido-3-(acetylthio)propanoate) as detailed in search result .
Laboratory Preparation
For laboratory preparation of similar compounds, researchers typically follow protocols such as:
-
Protecting the amino group of cysteine through acetylation
-
Converting the carboxylic acid to an ethyl ester using thionyl chloride in ethanol
-
Acylating the thiol group with acetyl chloride in dichloromethane with triethylamine as a base
The progress of these reactions is typically monitored using thin layer chromatography (TLC), and the final product is purified through recrystallization or column chromatography .
Applications and Research Significance
Medicinal Chemistry Applications
(R)-Ethyl 2-acetamido-3-(acetylthio)propanoate has significant potential in medicinal chemistry applications due to its unique structure and functional groups:
-
As a building block for the synthesis of more complex therapeutic agents
-
In the development of cysteine-derived drug candidates
-
For the preparation of compounds with specific stereochemical requirements
The acetylthio group provides a protected form of the thiol functionality, which can be selectively deprotected under mild conditions when needed for further reactions.
Role as a Synthetic Intermediate
As a synthetic intermediate, this compound offers several advantages:
-
It contains multiple functional groups that can be selectively modified
-
The stereochemistry at the C2 position is well-defined, allowing for stereoselective transformations
-
The protected amino and thiol groups prevent unwanted side reactions during complex syntheses
These features make it valuable in multistep organic syntheses, particularly those requiring precise control of stereochemistry and functional group compatibility.
Structure-Activity Relationships
Comparison with Analogous Compounds
The structure of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate can be compared with closely related compounds to understand structure-activity relationships:
Compound | Key Differences | Potential Impact on Activity |
---|---|---|
Methyl 2-acetamido-3-(acetylthio)propanoate | Contains methyl ester instead of ethyl ester | Slightly different hydrophobicity and metabolic stability |
N-acetyl-L-cysteine | Lacks esterification and S-acetylation | Different solubility profile and increased reactivity of free thiol |
S-acetyl cysteine derivatives with longer acyl chains | Different S-acyl group length | May affect enzyme binding affinity and biological activity |
These structural variations can significantly influence the compound's behavior in biological systems and its utility in specific applications .
Enzyme Interactions
Based on studies of related compounds, thioester derivatives like (R)-ethyl 2-acetamido-3-(acetylthio)propanoate may interact with certain enzymes. For example, similar cysteine thioester derivatives have been studied for their interactions with butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). These enzymes can potentially catalyze the hydrolysis of the thioester bond, releasing a free thiol group that can be detected through analytical methods such as Ellman's assay .
Analytical Methods and Characterization
Spectroscopic Analysis
Characterization of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate typically involves several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Infrared (IR) spectroscopy to identify functional groups
-
Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis
For the related methyl ester compound, IR spectroscopy revealed characteristic absorption bands at 3252 cm⁻¹ (N-H stretching), 1731 cm⁻¹ (C=O stretching of ester), and additional bands corresponding to the acetyl and thioester groups .
Chromatographic Methods
Purification and analysis of (R)-ethyl 2-acetamido-3-(acetylthio)propanoate often utilize chromatographic techniques:
-
Thin Layer Chromatography (TLC) for reaction monitoring
-
Column chromatography for purification, typically using silica gel with appropriate solvent systems
-
High-Performance Liquid Chromatography (HPLC) for purity determination and quantitative analysis
These methods allow for efficient isolation and characterization of the compound, ensuring its quality for subsequent applications .
Future Research Directions
Structure Optimization
Further studies might focus on modifying the basic structure to optimize properties for specific applications:
-
Varying the ester group to modulate lipophilicity and metabolic stability
-
Changing the N-acetyl group to other protective groups or functional moieties
-
Exploring different S-acyl groups to fine-tune reactivity and binding properties
These modifications could expand the utility of this compound class in both synthetic and medicinal chemistry applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume